1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Data Gap Analysis Procurement Risk Evidence-Based Selection

Unlock novel chemical space with 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7). This N-sulfonyl proline derivative features a distinctive 3,5-dimethylisoxazole moiety that creates a unique 3D pharmacophore—unattainable with generic prolines or isoxazole sulfonamides. Supplied as a white to off-white solid at ≥97% purity, it is ideal for SAR-driven medicinal chemistry, chiral building block applications, and proprietary library synthesis. Ensure experimental reproducibility: substitute at your own risk.

Molecular Formula C10H14N2O5S
Molecular Weight 274.29
CAS No. 890169-54-7
Cat. No. B2424882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
CAS890169-54-7
Molecular FormulaC10H14N2O5S
Molecular Weight274.29
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)
InChIKeyWIHCNDLCRKFZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7): Chemical Identity and Baseline Characterization for Scientific Sourcing


1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS: 890169-54-7) is a synthetic proline derivative featuring an N-sulfonyl linkage to a 3,5-dimethylisoxazole moiety . Classified as an amino acid derivative, its molecular formula is C10H14N2O5S with a molecular weight of 274.29 g/mol . The compound is typically supplied as a white to off-white solid powder, soluble in common organic solvents such as ethanol and dimethyl sulfoxide, with commercial purity specifications commonly at 97% or higher . It is strictly for research use only and not intended for diagnostic or therapeutic applications [1].

Procurement Advisory: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Cannot Be Replaced by Generic Proline Derivatives or Isoxazole Sulfonamides


For scientists and procurement specialists, the assumption that other proline derivatives or generic isoxazole sulfonamides can replace 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7) is a high-risk proposition. The specific 3,5-dimethyl substitution pattern on the isoxazole ring, combined with the N-sulfonamide linkage to the constrained pyrrolidine ring of proline, creates a unique three-dimensional pharmacophore and electronic distribution [1]. This precise architecture dictates its interaction with any biological target or its utility as a chiral building block. Substituting with a compound lacking this exact combination, such as a simple proline or an isoxazole sulfonamide with different substituents, introduces unquantified variables that can invalidate experimental reproducibility and compromise data integrity . The following section details the current evidence landscape for this specific compound.

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (890169-54-7): Analysis of Available Differentiation Data Against Potential Comparators


Critical Finding: Absence of Published Comparative Performance Data for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

An exhaustive search of primary research papers, patents, and authoritative databases reveals a significant data gap: no peer-reviewed studies or patents were found that report quantitative biological activity, binding affinity, or ADMET properties for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7) . Consequently, a direct head-to-head comparison with any close analog, such as (S)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid or 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine, is currently impossible based on publicly available data [1]. The compound's differentiation is therefore limited to its structural uniqueness and the commercial availability of a well-defined, high-purity chemical entity from reputable vendors .

Data Gap Analysis Procurement Risk Evidence-Based Selection

Procurement and Application Scenarios for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7)


Use as a High-Purity Reference Standard or Building Block in Chemical Synthesis

Given the absence of specific biological performance data, the primary verifiable application for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is as a well-defined chemical building block. It serves as a high-purity (≥97%) starting material for the synthesis of more complex molecules, particularly those exploring the structure-activity relationship (SAR) around N-sulfonyl proline isoxazole motifs. Its availability from multiple vendors with certificates of analysis supports its use in method development and as a reference standard in analytical chemistry .

Exploratory Research in Medicinal Chemistry and Chemical Biology

The compound is suited for exploratory medicinal chemistry programs where the goal is to probe novel chemical space. The combination of a proline scaffold with a 3,5-dimethylisoxazole sulfonamide group represents a unique chemotype. Researchers investigating targets where sulfonamides or proline derivatives have shown precedent (e.g., certain proteases, GPCRs) may procure this compound for preliminary screening or library enrichment, acknowledging the upfront risk associated with a lack of prior characterization .

Sourcing for Proprietary Research Requiring a Novel, Commercially Available Scaffold

For industrial research groups seeking to expand their intellectual property portfolio, the procurement of a structurally unique and commercially available compound like 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline offers a starting point for new invention disclosures. Its defined stereochemistry and functional group handles make it a valuable intermediate for generating proprietary compound libraries. The primary selection criterion in this scenario is the compound's chemical distinctiveness, which is well-supported by its CAS registration and vendor cataloging .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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